Carbamic acid, N-(4-hydroxybutoxy)-N-methyl-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, N-(4-hydroxybutoxy)-N-methyl-, 1,1-dimethylethyl ester, also known as tert-Butyl N-(4-hydroxybutoxy)carbamate, is a chemical compound with the molecular formula C9H19NO4 . It has a molecular weight of 205.25146 .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (a carbonyl group attached to an amine and an alcohol) and a tert-butyl ester group . The presence of these functional groups can influence the compound’s reactivity and properties.Scientific Research Applications
Biochemical Applications
Carbamates, which are esters of substituted carbamic acids, play a significant role in biochemistry, particularly as inhibitors of acetylcholinesterase (AChE). These compounds undergo hydrolysis or decarbamoylation, affecting their efficacy and stability. Research by Rosenberry and Cheung (2019) indicates that decarbamoylation rates are independent of the ester leaving group for a series of carbamic acid esters, suggesting a broad application potential for such compounds in developing insecticides and therapeutic agents (Rosenberry & Cheung, 2019).
Environmental and Food Safety
Carbamic acid esters, including ethyl carbamate, are found in fermented foods and beverages, raising health concerns due to their genotoxic and carcinogenic properties. Weber and Sharypov (2009) reviewed the occurrence, formation mechanisms, and analytical determination of ethyl carbamate, highlighting the importance of monitoring and controlling these compounds in consumer products (Weber & Sharypov, 2009).
Material Science Applications
Xylan derivatives, including xylan esters, have shown promise in material science for creating new biopolymers with specific properties. Petzold-Welcke et al. (2014) discussed the synthesis and potential applications of xylan esters, indicating their use in drug delivery and as paper strength additives (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Biotechnological Routes
The study of lactic acid derivatives, including lactate ester, offers insights into the biotechnological production of valuable chemicals. Gao, Ma, and Xu (2011) reviewed the production of chemicals from lactic acid via chemical and biotechnological routes, emphasizing the potential for green chemistry applications (Gao, Ma, & Xu, 2011).
Properties
IUPAC Name |
tert-butyl N-(4-hydroxybutoxy)-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11(4)14-8-6-5-7-12/h12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAAOXSESHAVDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)OCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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